2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone
Overview
Description
2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone is an organic compound that features a benzodioxin ring fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone typically involves the reaction of 1,4-benzodioxane with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the reagents used.
Scientific Research Applications
2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar chemical properties.
4-Methoxybenzoyl Chloride: A precursor used in the synthesis of the target compound.
Quinones: Oxidized derivatives that share some chemical reactivity.
Uniqueness
2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone is unique due to its specific combination of a benzodioxin ring and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-13-5-2-11(3-6-13)16(17)12-4-7-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFHGPKWJKQSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364070 | |
Record name | STK163074 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727421-76-3 | |
Record name | STK163074 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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